molecular formula C21H23N3O2S B3535526 N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-3-[(4-methylphenyl)sulfanyl]propanamide

N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-3-[(4-methylphenyl)sulfanyl]propanamide

Cat. No.: B3535526
M. Wt: 381.5 g/mol
InChI Key: REQZMLMFOQHOLX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-3-[(4-methylphenyl)sulfanyl]propanamide is a useful research compound. Its molecular formula is C21H23N3O2S and its molecular weight is 381.5 g/mol. The purity is usually 95%.
The exact mass of the compound N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-3-[(4-methylphenyl)thio]propanamide is 381.15109816 g/mol and the complexity rating of the compound is 578. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

The primary targets of ChemDiv3_006334 are currently unknown. The compound’s interaction with its targets is a crucial aspect of its mechanism of action .

Mode of Action

The mode of action of ChemDiv3_006334 involves its interaction with its targets, leading to various changes in the cellular environment . The compound may bind to its targets, activating or inhibiting them, and triggering downstream signaling pathways . .

Biochemical Pathways

ChemDiv3_006334 likely affects multiple biochemical pathways, given the complexity of biological systems . These pathways could involve various metabolic sequences, enzymology of conversions, regulation of turnover, gene expression, and immunological interactions . The specific pathways affected by ChemDiv3_006334 and their downstream effects are subjects of ongoing research.

Pharmacokinetics

Pharmacokinetics describes the time course of the concentration of a drug in a body fluid, preferably plasma or blood, which results from the administration of a certain dosage regimen . It comprises all processes affecting drug absorption, distribution, metabolism, and excretion

Result of Action

It’s likely that the compound induces changes at the molecular level, which then translate into observable effects at the cellular level . These effects could be either beneficial or detrimental, depending on various factors such as the compound’s concentration, the cell type, and the duration of exposure.

Action Environment

The action, efficacy, and stability of ChemDiv3_006334 can be influenced by various environmental factors . These factors could include the physical and chemical conditions of the environment, such as temperature, pH, and the presence of other molecules . Understanding how these environmental factors influence the action of ChemDiv3_006334 is crucial for optimizing its use and minimizing potential side effects.

Properties

IUPAC Name

N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-3-(4-methylphenyl)sulfanylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O2S/c1-15-9-11-18(12-10-15)27-14-13-19(25)22-20-16(2)23(3)24(21(20)26)17-7-5-4-6-8-17/h4-12H,13-14H2,1-3H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REQZMLMFOQHOLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)SCCC(=O)NC2=C(N(N(C2=O)C3=CC=CC=C3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-3-[(4-methylphenyl)sulfanyl]propanamide
Reactant of Route 2
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N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-3-[(4-methylphenyl)sulfanyl]propanamide
Reactant of Route 3
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N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-3-[(4-methylphenyl)sulfanyl]propanamide
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-3-[(4-methylphenyl)sulfanyl]propanamide
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-3-[(4-methylphenyl)sulfanyl]propanamide
Reactant of Route 6
Reactant of Route 6
N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-3-[(4-methylphenyl)sulfanyl]propanamide

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